molecular formula C16H24N2O4 B1588545 (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 67630-01-7

(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Número de catálogo: B1588545
Número CAS: 67630-01-7
Peso molecular: 308.37 g/mol
Clave InChI: YGUWRFUPGXSHNX-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS 67630-01-7) is a chiral amino acid ester derivative of high interest in synthetic and medicinal chemistry. With a molecular formula of C16H24N2O4 and a molecular weight of 308.37 g/mol, this compound serves as a critical protected intermediate for the construction of more complex peptide-based molecules and other active pharmaceutical ingredients (APIs) . Its structure features both a tert-butoxycarbonyl (Boc)-protected amine and a reactive ethyl ester, allowing for selective deprotection and further functionalization under orthogonal conditions. The primary amino group on the phenyl ring provides a versatile handle for conjugation or derivatization, making this building block exceptionally valuable for structure-activity relationship (SAR) studies. This compound exemplifies the utility of chiral triflate ester chemistry, where high enantiopurity is maintained during nucleophilic substitution, a process crucial for producing stereochemically defined intermediates for pharmaceuticals . Its application is particularly relevant in the synthesis of precursors for radiolabeled tracers used in Positron Emission Tomography (PET), where the preservation of defined stereochemistry is essential to retain the desired pharmacodynamic properties of complex drug molecules . The compound should be stored in a 2-8°C refrigerator . This product is intended for research and development purposes only and is not classified as a drug. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

ethyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUWRFUPGXSHNX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442887
Record name Ethyl 4-amino-N-(tert-butoxycarbonyl)-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67630-01-7
Record name Ethyl 4-amino-N-(tert-butoxycarbonyl)-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

General Synthetic Strategy

The synthesis generally involves:

  • Protection of the amino group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
  • Formation of the ethyl ester of the amino acid.
  • Introduction or preservation of the 4-aminophenyl group.
  • Maintenance of stereochemical integrity (S-configuration).

Detailed Preparation Method from N-BOC-L-4-aminophenylalanine Ethyl Ester

One of the well-documented routes starts from N-BOC-L-4-aminophenylalanine ethyl ester, which is commercially available or can be synthesized from L-4-aminophenylalanine.

Stepwise Procedure:

Step Description Reagents & Conditions Outcome & Notes
1 Dissolution of N-BOC-L-4-aminophenylalanine ethyl ester in acetonitrile N-BOC-L-4-aminophenylalanine ethyl ester, acetonitrile, 23°C Complete dissolution under stirring
2 Addition of sodium carbonate Sodium carbonate (1.5 kg per 2.0 kg ester), temperature maintained at 23°C Acts as base to deprotonate and facilitate subsequent reaction
3 Dropwise addition of 2-iodoethanol 2-iodoethanol (3.2 L), temperature raised to 85°C, reaction maintained for 2 hours Alkylation reaction introducing hydroxyethyl groups
4 Cooling and transfer to aqueous Celite suspension Water (35 L), Celite (4 kg), stirring for 5 min Precipitation and filtration preparation
5 Filtration and washing Water wash (12 L) Removal of inorganic salts and impurities
6 Extraction with ethyl acetate Ethyl acetate (140 L), stirring for 30 min, phase separation Organic phase isolation
7 Concentration and purification Distillation under reduced pressure, flash chromatography (methylene chloride/ethyl acetate ~2:1) Purified product: 4-(bis-(2-hydroxyethyl)-amino-N-BOC-L-phenylalanine ethyl ester; ~1.8 kg yield

This method yields a high-purity intermediate that can be further transformed into the target compound or derivatives.

Boc Protection and Esterification

The Boc protecting group is introduced typically by reacting the free amine with di-tert-butyl dicarbonate under mild basic conditions to prevent racemization and side reactions. Esterification to form the ethyl ester is commonly achieved by reacting the amino acid with ethanol in the presence of acid catalysts or via acid chloride intermediates.

Analytical Data and Yields

Compound Yield (%) Key Analytical Data Notes
N-BOC-4-(3',5'-dichloro-isonicotinoyl)amino-L-phenylalanine ethyl ester High (up to 95 g from 60 g starting ester) 1H NMR (400 MHz, CD3OD): δ 8.60 (s, 2H), 7.54 (d, 2H), 7.20 (d, 2H), 4.20-4.36 (m, 1H), 4.10 (q, 2H), 1.34 (s, 9H), 1.20 (t, 3H) Purified by flash chromatography
4-(bis-(2-hydroxyethyl)-amino-N-BOC-L-phenylalanine ethyl ester ~90% Purified by chromatography after extraction and distillation Prepared on kilogram scale, suitable for further transformations

Alternative Synthetic Routes and Related Compounds

While direct preparation methods for (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate are limited in published literature, analogues and related compounds are synthesized using similar strategies involving Boc protection, esterification, and selective substitution.

For example, methods involving acyl cyanation, hydrolysis, esterification, and Boc protection have been reported for related piperidine derivatives, which share mechanistic similarities and could guide synthetic optimization.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Purpose Yield/Notes
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) Protect amino group High yield, prevents side reactions
Esterification Ethanol, acid catalyst or acid chloride intermediate Form ethyl ester Quantitative or high yield
Acylation Acyl chloride (from substituted acid + thionyl chloride), base (4-methylmorpholine) Introduce acyl substituent Up to 95 g isolated product from 60 g starting material
Alkylation (optional) 2-iodoethanol, sodium carbonate, acetonitrile, heat Introduce hydroxyethyl groups ~90% yield on kg scale
Purification Silica gel chromatography, extraction, distillation Remove impurities High purity product

Análisis De Reacciones Químicas

Types of Reactions

(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amide or other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C16H24N2O4
  • Molecular Weight : 308.37 g/mol
  • CAS Number : 67630-01-7
  • InChI Key : YGUWRFUPGXSHNX-ZDUSSCGKSA-N

Medicinal Chemistry

(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate plays a significant role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study: Anticancer Agents

Research has explored the potential of this compound as a precursor for anticancer agents. For instance, derivatives of Boc-4-amino-L-phenylalanine have been synthesized to create peptide analogs that exhibit cytotoxic effects on cancer cell lines. The incorporation of the amino group at the para position of the phenyl ring is crucial for binding to target receptors involved in tumor growth.

Peptide Synthesis

The compound is extensively used in solid-phase peptide synthesis (SPPS). Its Boc (tert-butoxycarbonyl) protecting group is advantageous because it can be selectively removed under mild acidic conditions, allowing for the subsequent coupling of amino acids to form peptides.

Table: Comparison of Protective Groups in Peptide Synthesis

Protecting GroupStabilityCleavage ConditionsCommon Applications
BocModerateAcidic (TFA)SPPS
FmocHighBasic (piperidine)SPPS
ZLowAcidicSolution-phase synthesis

Drug Development

The compound's derivatives are being investigated for their potential as drug candidates targeting various diseases. The ability to modify the amino acid side chains allows researchers to tailor pharmacokinetic properties such as solubility and permeability.

Case Study: Neuroprotective Agents

Studies have indicated that certain derivatives of this compound exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's. The structural modifications enhance interaction with neurotransmitter receptors, which is critical for therapeutic efficacy.

Research Use and Formulation

The compound is primarily utilized for research purposes, particularly in biochemical assays and formulations aimed at understanding its biological activity.

Table: Stock Solution Preparation for this compound

ConcentrationVolume of Solvent (mL)
1 mM3.2429
5 mM0.6486
10 mM0.3243

Mecanismo De Acción

The mechanism of action of (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group provides protection to the amino group, allowing selective reactions at other functional groups.

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

The compound’s uniqueness arises from its specific combination of functional groups. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Key Features Differences References
Ethyl 3-(tert-butoxycarbonylamino)propanoate C₁₁H₂₁NO₄ Boc-protected amine, ethyl ester Lacks the 4-aminophenyl group; simpler structure with reduced aromatic interactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate C₁₆H₂₁F₂NO₄ Boc protection, methyl ester, 2,5-difluorophenyl Methyl ester reduces metabolic stability; fluorophenyl substituent alters electronic properties
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride C₁₉H₁₇N₂O₄⁺·Cl⁻ Phthalimide-protected amine, hydrochloride salt Replaces Boc with phthalimide, affecting deprotection strategies; ionic form enhances solubility
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate C₂₂H₃₄BNO₆ Boronic ester moiety Boronic ester enables Suzuki-Miyaura cross-coupling; used in advanced material synthesis

Impact of Substituents and Stereochemistry

  • Aromatic Substituents: The 4-aminophenyl group in the target compound enables hydrogen bonding and π-π stacking, unlike halogenated (e.g., 2,5-difluorophenyl in ) or methoxy-substituted (e.g., 3-methoxyphenyl in ) analogs. This enhances its binding affinity in enzyme inhibition studies. Halogenated Derivatives (e.g., 2,4-dichlorophenyl in ) exhibit increased lipophilicity and altered pharmacokinetics but lack the amine’s nucleophilic reactivity.
  • Steric and Electronic Effects :

    • The Boc group provides steric bulk, shielding the amine from undesired reactions, whereas benzyloxycarbonyl (Cbz) or phthalimide groups (e.g., ) offer alternative protection strategies with distinct deprotection conditions.
    • Ethyl vs. Methyl Esters : Ethyl esters (as in the target compound) generally exhibit slower hydrolysis rates than methyl esters, improving bioavailability .
  • Stereochemistry: Enantiomers like (R)-Methyl 2-((Boc)amino)-3-(naphthalen-2-yl)propanoate show divergent biological activities due to chiral recognition in target binding sites.

Actividad Biológica

(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, identified by CAS number 67630-01-7, is a compound with significant biological activity. Its molecular formula is C16H24N2O4, and it has a molecular weight of approximately 308.37 g/mol . This compound is a derivative of amino acids and has been studied for its potential therapeutic applications.

The compound exhibits various chemical properties that influence its biological activity:

PropertyValue
Molecular Weight308.37 g/mol
Log P (octanol-water partition coefficient)1.98 - 2.38
Solubility0.408 mg/ml
Bioavailability Score0.56
GI AbsorptionHigh

These properties suggest that the compound has favorable characteristics for absorption and bioavailability, which are critical for therapeutic efficacy .

This compound is believed to interact with specific biological targets, potentially influencing pathways related to cell signaling and metabolism. The presence of an amino group suggests potential interactions with receptors or enzymes that are critical in various physiological processes.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies have indicated that compounds similar to this compound exhibit anticancer properties. Research has shown that such compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
  • Inhibition of Enzymatic Activity : Some derivatives have been noted for their ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions like metabolic syndrome or diabetes .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Pharmacological Studies

Pharmacological studies on similar compounds have shown promising results regarding their safety profiles and efficacy in preclinical models. These studies typically involve:

  • In vitro assays to evaluate cytotoxicity and enzyme inhibition.
  • In vivo models to assess therapeutic efficacy and pharmacokinetics.

Q & A

Basic: What are the key steps in synthesizing (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group. A common protocol includes:

Starting Material : (S)-Ethyl 2-amino-3-(4-aminophenyl)propanoate hydrochloride.

Protection : React with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) at room temperature.

Workup : Partition between water and CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Yield : ~95% as a colorless oil, confirmed by ¹H NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : To verify stereochemistry and functional group integrity (e.g., Boc, ethyl ester, aromatic protons).
  • Mass Spectrometry (MS) : For molecular weight confirmation (e.g., [M+H]+ at m/z 349.4).
  • Chiral HPLC : To ensure enantiomeric purity, critical given the (S)-configuration .

Basic: How do the Boc and ethyl ester groups influence reactivity?

Methodological Answer:

  • Boc Group : Protects the amine during synthesis, enabling selective deprotection under acidic conditions (e.g., TFA) for downstream functionalization .
  • Ethyl Ester : Enhances solubility in organic solvents and serves as a handle for hydrolysis to carboxylic acids in later stages .

Advanced: How can enantioselective synthesis be optimized for this compound?

Methodological Answer:

  • Chiral Starting Materials : Use enantiomerically pure precursors (e.g., (S)-amino acids) to avoid racemization .
  • Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry during Boc protection and esterification steps.
  • Catalysis : Explore asymmetric catalysis (e.g., organocatalysts) if racemization risks exist during synthesis .

Advanced: What strategies are used to study its interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Predict binding modes with enzymes/receptors using software like AutoDock, focusing on hydrogen bonds (amine group) and hydrophobic interactions (aromatic ring) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD) for targets like proteases or kinases.
  • Fluorescence Quenching : Monitor conformational changes in target proteins upon compound binding .

Advanced: How does stability under varying conditions (pH, temperature) affect experimental design?

Methodological Answer:

  • pH Stability : Test degradation in buffers (pH 2–10) via HPLC. The Boc group is acid-labile, requiring neutral conditions for storage .
  • Thermal Stability : Conduct accelerated stability studies (40–60°C) to determine shelf-life.
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Advanced: How to resolve contradictions in reported purity vs. yield data?

Methodological Answer:

  • Reproducibility Checks : Validate synthetic protocols across labs, noting solvent quality (e.g., anhydrous CH₂Cl₂) and catalyst batches.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-Boc products or ester hydrolysis).
  • Statistical Design : Apply DOE (Design of Experiments) to optimize reaction parameters (temperature, stoichiometry) .

Advanced: How does its reactivity compare to analogs with different substituents?

Methodological Answer:

Substituent Reactivity Difference Reference
Phthalimide (vs. Boc) Higher electrophilicity, prone to nucleophilic attack
Methyl Ester (vs. Ethyl) Faster hydrolysis under basic conditions
Chlorophenyl (vs. Aminophenyl) Alters hydrophobic interactions in binding assays

Advanced: What methodologies assess its enzyme inhibition potential?

Methodological Answer:

  • Kinetic Assays : Measure IC50 using fluorogenic substrates (e.g., for proteases) .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS).
  • X-ray Crystallography : Resolve co-crystal structures to identify key binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Reactant of Route 2
Reactant of Route 2
(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.